Fak-IN-2

Covalent inhibitor FAK Cys427 residue Target engagement duration

Researchers needing sustained FAK inhibition after compound washout face limited options with reversible ATP-competitive inhibitors. Fak-IN-2 is a covalent FAK inhibitor that binds irreversibly to Cys427, ensuring prolonged target engagement independent of sustained drug concentration. • Irreversible covalent binding to FAK Cys427 - prolonged pathway suppression after washout • 64-fold more potent than TAE226 in HCT116 cells (IC50 0.01 μM vs 0.64 μM) • 74.20% tumor growth inhibition in HCT116 xenograft model at 30 mg/kg oral dosing

Molecular Formula C28H31ClN8O3
Molecular Weight 563.0 g/mol
Cat. No. B12413844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak-IN-2
Molecular FormulaC28H31ClN8O3
Molecular Weight563.0 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)NC(=O)C=C
InChIInChI=1S/C28H31ClN8O3/c1-4-24(38)32-18(2)27(40)37-15-13-36(14-16-37)20-11-9-19(10-12-20)33-28-31-17-22(29)25(35-28)34-23-8-6-5-7-21(23)26(39)30-3/h4-12,17-18H,1,13-16H2,2-3H3,(H,30,39)(H,32,38)(H2,31,33,34,35)/t18-/m1/s1
InChIKeySQMGCXJZSMCVHC-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAK-IN-2: Covalent FAK Inhibitor for Oncology Research


FAK-IN-2 (compound 11w, CAS: 2872588-02-6) is a small molecule covalent inhibitor of focal adhesion kinase (FAK) developed as an anticancer agent. It exhibits an enzymatic IC50 of 35 nM against FAK and inhibits autophosphorylation in a dose-dependent manner [1]. Unlike ATP-competitive FAK inhibitors, FAK-IN-2 forms a covalent bond with the Cys427 residue of FAK, which confers a distinct inhibition mechanism [2]. The compound has demonstrated anti-proliferative, anti-migratory, and pro-apoptotic effects across multiple cancer cell lines [3].

FAK Inhibitor Substitution: Mechanism and Selectivity


FAK inhibitors cannot be simply interchanged in research settings due to fundamental differences in binding mechanisms, target engagement duration, and kinase selectivity profiles. ATP-competitive inhibitors such as TAE226 (IC50: 5.5 nM), Defactinib (IC50: ~0.6 nM), and VS-4718 (IC50: 1.5 nM) demonstrate higher biochemical potency but are reversible binders whose efficacy depends on sustained high intracellular concentrations . Covalent inhibitors like FAK-IN-2 achieve irreversible target engagement at Cys427, producing prolonged pathway inhibition even after compound washout—a feature not captured by IC50 values alone [1]. Furthermore, the selectivity window varies substantially: TAE226 potently inhibits Pyk2 (IC50: 3.5 nM) and IGF-1R, whereas GSK2256098 inhibits fewer than 50% of kinases in a 261-kinase panel [2]. Substituting one FAK inhibitor for another without accounting for these mechanistic and selectivity differences introduces uncontrolled variables in target validation, combination studies, and biomarker interpretation.

FAK-IN-2 vs ATP-Competitive FAK Inhibitors: Cellular and In Vivo Evidence


Cys427 Covalent Binding and Target Engagement Duration

FAK-IN-2 covalently binds to the Cys427 residue of FAK as demonstrated by molecular docking, providing irreversible target inhibition. In contrast, comparators including TAE226, Defactinib, VS-4718, and GSK2256098 are ATP-competitive reversible inhibitors [1]. The covalent mechanism yields prolonged pathway suppression beyond that predicted by IC50 values alone.

Covalent inhibitor FAK Cys427 residue Target engagement duration Docking model

Antiproliferative Activity vs TAE226 Across Cell Lines

FAK-IN-2 (compound 11w) exhibited markedly superior antiproliferative activity across three distinct cancer cell lines when directly compared to TAE226 under identical assay conditions. In HCT116 colorectal cancer cells, FAK-IN-2 was 64-fold more potent; in HeLa cervical cancer cells, 6.5-fold more potent; and in MDA-MB-231 triple-negative breast cancer cells, 38-fold more potent [1].

Antiproliferative activity HCT116 HeLa MDA-MB-231

Oral Bioavailability and Tumor Growth Inhibition

FAK-IN-2 demonstrated an oral bioavailability of 21.02% in pharmacokinetic studies, enabling oral dosing for in vivo efficacy experiments [1]. At a daily oral dose of 30 mg/kg in an HCT116 colorectal cancer xenograft model, FAK-IN-2 achieved a 74.20% inhibition of tumor growth [2]. While other FAK inhibitors such as Defactinib and GSK2256098 are also orally bioavailable, FAK-IN-2's covalent binding mechanism combined with oral bioavailability provides a distinct profile relative to ATP-competitive oral agents.

Oral bioavailability Pharmacokinetics HCT116 xenograft Tumor growth inhibition

Clone Formation and Cell Migration Inhibition

FAK-IN-2 demonstrated potent inhibition of both clone formation and cell migration in HCT116 colorectal cancer cells at low nanomolar concentrations. Clone formation was remarkably affected at concentrations as low as 0-30 nM over a 14-day assay [1]. Cell migration was significantly inhibited at 10-500 nM in both 24-hour and 48-hour wound healing assays [2]. The compound also induced cell cycle arrest at the G2/M phase and apoptosis [3].

Clonogenic assay Cell migration Wound healing HCT116

Inhibition of FAK Downstream Signaling

FAK-IN-2 inhibited the phosphorylation of FAK and its downstream proteins from multiple pathways at concentrations ranging from 0.001-10 μM over 4- and 24-hour treatment periods [1]. The compound covalently inhibits FAK autophosphorylation in a dose-dependent manner [2]. Unlike some ATP-competitive inhibitors that may exhibit incomplete pathway suppression due to reversible binding kinetics, FAK-IN-2's covalent mechanism ensures sustained inhibition of downstream effectors.

FAK autophosphorylation Tyr397 Downstream signaling Pathway inhibition

Biochemical FAK Inhibition Profile

FAK-IN-2 displays an IC50 value of 35 nM against FAK in enzymatic inhibition assays [1]. While this potency is modest compared to ATP-competitive inhibitors such as VS-4718 (IC50 = 1.5 nM), TAE226 (IC50 = 5.5 nM), and Defactinib (IC50 ≈ 0.6 nM) , the covalent binding mechanism of FAK-IN-2 confers distinct pharmacological properties not reflected by biochemical IC50 values alone. Notably, the superior cellular antiproliferative activity of FAK-IN-2 compared to TAE226 (see Evidence Item 2) demonstrates that biochemical IC50 does not fully predict cellular or in vivo efficacy for covalent inhibitors.

FAK enzymatic assay Biochemical IC50 Kinase inhibition Structure-activity relationship

FAK-IN-2: Research and Industrial Applications


Oncology Cell-Based Studies with Covalent Inhibition

FAK-IN-2 is optimally suited for in vitro oncology studies where sustained FAK pathway inhibition is required after compound washout or in pulse-treatment experimental designs. The covalent binding to Cys427 of FAK ensures irreversible target inhibition, a feature absent in ATP-competitive FAK inhibitors such as TAE226, Defactinib, and VS-4718 [1]. Researchers investigating FAK-dependent cell migration, invasion, or colony formation under non-continuous drug exposure conditions should select FAK-IN-2 over reversible inhibitors to maintain pathway suppression throughout extended assay periods. The compound has demonstrated robust inhibition of clone formation (0-30 nM) and cell migration (10-500 nM) in HCT116 colorectal cancer cells [2].

In Vivo Xenograft Models with Oral Dosing

FAK-IN-2 is appropriate for murine xenograft studies where oral gavage is the preferred route of administration. The compound achieved a 74.20% inhibition of tumor growth in an HCT116 colorectal cancer xenograft model at 30 mg/kg daily oral dosing [1]. Its oral bioavailability of 21.02% supports twice-daily oral dosing regimens [2]. For studies requiring chronic FAK inhibition without the stress and inflammatory confounders associated with repeated intraperitoneal injections, FAK-IN-2 provides a suitable oral option. Researchers should note that while Defactinib and GSK2256098 are also orally bioavailable ATP-competitive inhibitors, FAK-IN-2 offers a mechanistically distinct covalent alternative for studies comparing inhibition modalities.

Covalent vs ATP-Competitive FAK Inhibition Mechanisms

FAK-IN-2 serves as a tool compound for elucidating the biological consequences of covalent versus reversible FAK inhibition. Its unique covalent binding to Cys427 distinguishes it mechanistically from all ATP-competitive FAK inhibitors [1]. The direct head-to-head comparison with TAE226—showing 6.5-fold to 64-fold superior antiproliferative activity in HCT116, HeLa, and MDA-MB-231 cells [2]—provides a validated experimental framework for comparing covalent and ATP-competitive FAK inhibitors. Researchers designing studies to evaluate drug residence time effects, resistance mechanisms, or differential pathway rewiring should include FAK-IN-2 as the covalent inhibitor arm alongside an ATP-competitive comparator such as TAE226 or Defactinib.

HCT116 Cell Line: Proliferation and Migration Studies

FAK-IN-2 has been most thoroughly characterized in HCT116 colorectal cancer cells, where it demonstrated an antiproliferative IC50 of 0.01 μM—64-fold more potent than TAE226 (0.64 μM) [1]. Additional validation in HCT116 includes dose-dependent inhibition of clone formation (0-30 nM), significant migration inhibition (10-500 nM), induction of G2/M cell cycle arrest, and apoptosis [2]. Researchers working with HCT116 as a model system for FAK-dependent colorectal cancer biology will benefit from this extensive cell line-specific characterization data, which facilitates experimental design and dose selection. The 74.20% tumor growth inhibition observed in the HCT116 xenograft model further supports translational relevance for colorectal cancer studies [3].

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